molecular formula C8H7Cl2N3OS B4842095 N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide

N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide

Cat. No. B4842095
M. Wt: 264.13 g/mol
InChI Key: MGYXCQGSWDHRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide, also known as SNIPER, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising tool in various fields of research.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide works by recruiting target proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This process is mediated by the formation of a ternary complex between N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide, the target protein, and the E3 ligase. The selectivity of N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide for target proteins is determined by the ligand that is attached to the compound.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide has been found to exhibit unique biochemical and physiological effects. The compound has been shown to induce selective degradation of target proteins, leading to changes in cellular signaling pathways and downstream effects on cellular processes such as proliferation, apoptosis, and differentiation. N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide has also been found to exhibit anti-tumor activity in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide has several advantages for use in lab experiments. The compound exhibits high selectivity for target proteins, allowing for precise control of protein degradation. N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide is also highly soluble in water, making it easy to use in cell culture experiments. However, the compound has some limitations, including the potential for off-target effects and the need for optimization of ligand selection for specific target proteins.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide. One area of focus is the development of novel ligands for the compound, which could expand its application to new target proteins. Another area of research is the optimization of N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide for use in vivo, which could lead to the development of new cancer therapies. Additionally, the mechanism of action of N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide is not fully understood, and further research is needed to elucidate the details of this process.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit selective degradation of target proteins, making it a promising tool in the study of protein function and regulation. N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide has been used to study various proteins, including BCL-2, BRD4, and FLT3, among others. The compound has also been used in the development of novel cancer therapies.

properties

IUPAC Name

N-[(2,3-dichlorophenyl)carbamothioylamino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3OS/c9-5-2-1-3-6(7(5)10)12-8(15)13-11-4-14/h1-4H,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYXCQGSWDHRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-formylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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